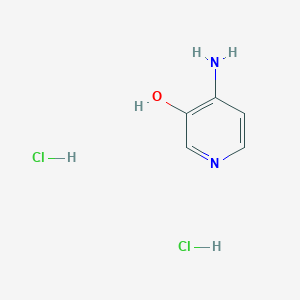

4-Aminopyridin-3-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminopyridin-3-ol dihydrochloride is a chemical compound with the CAS Number: 1081776-23-9 . It has a molecular weight of 183.04 . It is a solid at room temperature and is stored in a refrigerator .

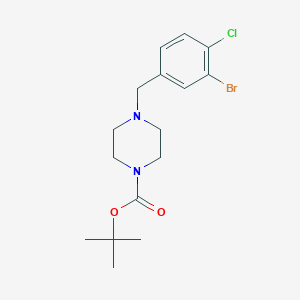

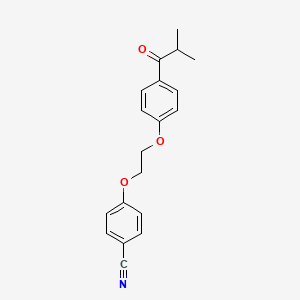

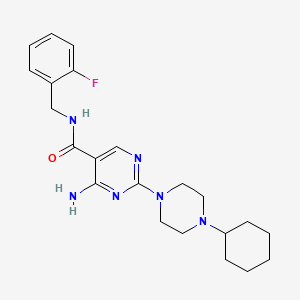

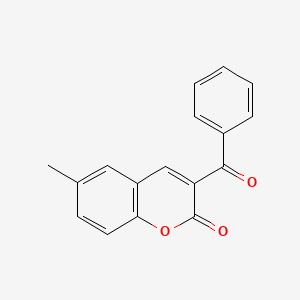

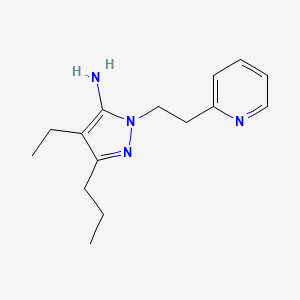

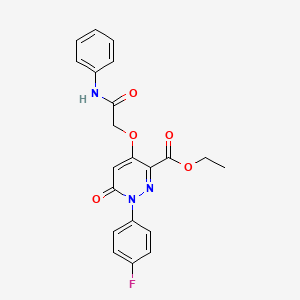

Molecular Structure Analysis

The molecular formula of 4-Aminopyridin-3-ol dihydrochloride is C5H7ClN2O . The InChI code and key, which provide a unique identifier for the compound, are also available . The compound has a canonical SMILES representation, which is a line notation for encoding molecular structures and specific instances of chemical molecules .Physical And Chemical Properties Analysis

4-Aminopyridin-3-ol dihydrochloride has a molecular weight of 146.57 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 146.0246905 g/mol . The topological polar surface area is 59.1 Ų .Applications De Recherche Scientifique

Multiple Sclerosis Treatment 4-Aminopyridine (4-AP) has been studied extensively for its effectiveness in treating symptoms of multiple sclerosis (MS). Research demonstrates that 4-AP, particularly in slow-release form, can significantly improve walking speed and muscle strength in the lower extremities of MS patients. This improvement is attributed to 4-AP's ability to enhance impulse conduction through demyelinated lesions, translating into observable clinical benefits (Jensen, Ravnborg, Dalgas, & Stenager, 2014).

Neuromuscular Transmission Enhancement 4-AP and its analogs have been found to potentiate synaptic and neuromuscular transmission. This is achieved by stimulating high voltage-activated Ca2+ channels in neurons, thereby enhancing neurotransmitter release independent of Kv channels. This mechanism is particularly relevant in conditions like spinal cord injury, myasthenia gravis, and MS (Wu, Li, Chen, & Pan, 2009).

Potassium Channel Blockade The compound is well-recognized for its selective blocking of voltage-activated K+ currents in excitable membranes. This mechanism is integral to understanding its therapeutic effects and side effects. Research has elucidated the gating-dependent mechanism of 4-AP block in potassium channels, contributing to our understanding of how it modulates neuronal activity (Kirsch & Drewe, 1993).

Therapeutic Applications in Myasthenia Gravis Clinical studies have shown that 4-AP can improve muscle strength and neuromuscular transmission in patients with myasthenia gravis. This suggests its potential as a supplementary drug in the treatment of this condition (Lundh, Nilsson, & Rosén, 1979).

Impact on Cognitive Function in Multiple Sclerosis Investigations into the effect of 4-AP on cognitive function in MS patients have shown mixed results. While some tests indicated a trend for improved performance, significant effects on cognitive function were not conclusively demonstrated (Smits et al., 1994).

Environmental Biodegradation Studies on environmental biodegradation of 4-AP have identified bacterial cultures capable of degrading it as a carbon, nitrogen, and energy source. This research is crucial for understanding the environmental impact and management of 4-AP residues in agricultural settings (Takenaka, Nomura, Minegishi, & Yoshida, 2013).

Neurological Recovery Post-Spinal Cord Injury Clinical research has suggested that 4-AP can ameliorate central conduction deficits in patients with spinal cord injury (SCI), leading to improvements in motor function, sensation, and reduced spasticity (Hayes et al., 1994).

Mécanisme D'action

Target of Action

It is known that 4-aminopyridine, a similar compound, is used as a research tool in characterizing subtypes of the potassium channel .

Mode of Action

4-aminopyridine, a similar compound, is known to block members of kv1 (shaker, kcna) family of voltage-activated k+ channels . It has also been shown to potentiate voltage-gated Ca 2+ channel currents independent of effects on voltage-activated K+ channels .

Biochemical Pathways

It is known that 4-aminopyridine, a similar compound, affects the potassium conductances in physiology and biophysics .

Pharmacokinetics

4-aminopyridine, a similar compound, is known to have a bioavailability of 96% .

Result of Action

It is known that 4-aminopyridine, a similar compound, increases axonal action potential propagation and improves the probability of synaptic vesicle release .

Action Environment

It is known that 4-aminopyridine, a similar compound, is used as a bird control bait, indicating that its action can be influenced by environmental factors .

Safety and Hazards

Orientations Futures

4-Aminopyridine, a compound similar to 4-Aminopyridin-3-ol dihydrochloride, has been studied for its potential neuroprotective properties . An increasing body of evidence suggests that 4-AP may have additional properties beyond the symptomatic mode of action . This warrants further investigation and could be a potential future direction for research involving 4-Aminopyridin-3-ol dihydrochloride.

Propriétés

IUPAC Name |

4-aminopyridin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h1-3,8H,(H2,6,7);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMJEWSHPROHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridin-3-ol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)

![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)

![N-(3-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2681956.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)